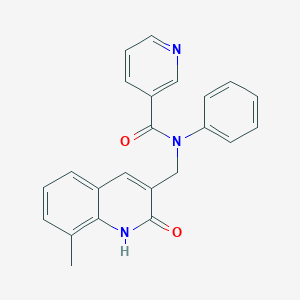
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide, also known as HMN-176, is a small molecule compound with potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities. HMN-176 has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. This inhibition leads to the suppression of cell growth and proliferation, which may explain the anti-tumor activity of the compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to suppress the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been shown to inhibit the replication of viruses, indicating its potential as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has been extensively studied for its biological activities, providing a wealth of information for researchers. However, the compound also has several limitations. For example, this compound has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which may complicate its use in certain contexts.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide. One area of interest is the development of analogs of the compound with improved properties, such as increased solubility or potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammatory diseases, and viral infections. Finally, the compound may also have potential applications in other areas, such as neurodegenerative diseases, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde to form the corresponding aldehyde. This intermediate is then reacted with N-phenylnicotinamide in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. The compound has been tested against a range of cancer cell lines and has shown promising results in inhibiting tumor growth. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have anti-viral activity against a range of viruses, including HIV-1.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-7-5-8-17-13-19(22(27)25-21(16)17)15-26(20-10-3-2-4-11-20)23(28)18-9-6-12-24-14-18/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHUXRMPMRJPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7707515.png)
![N-(3-fluorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7707521.png)
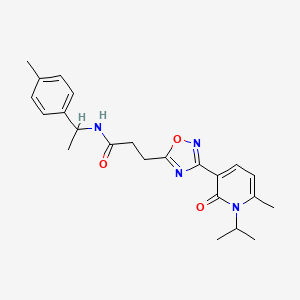

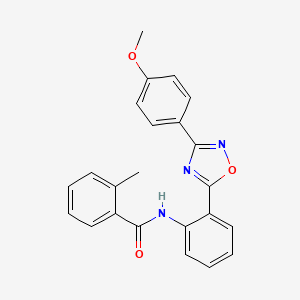



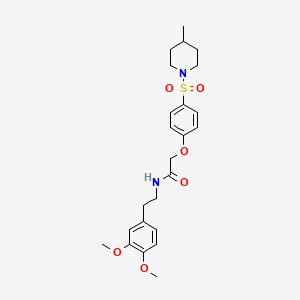

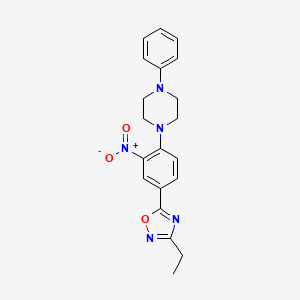

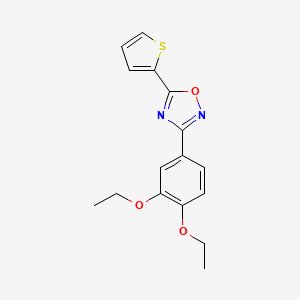
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)
